ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1221715-29-2
VCID: VC6062287
InChI: InChI=1S/C18H20N4O2/c1-4-24-18(23)15-10-20-17-14(11-21-22(17)3)16(15)19-9-13-7-5-12(2)6-8-13/h5-8,10-11H,4,9H2,1-3H3,(H,19,20)
SMILES: CCOC(=O)C1=CN=C2C(=C1NCC3=CC=C(C=C3)C)C=NN2C
Molecular Formula: C18H20N4O2
Molecular Weight: 324.384

ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS No.: 1221715-29-2

Cat. No.: VC6062287

Molecular Formula: C18H20N4O2

Molecular Weight: 324.384

* For research use only. Not for human or veterinary use.

ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - 1221715-29-2

Specification

CAS No. 1221715-29-2
Molecular Formula C18H20N4O2
Molecular Weight 324.384
IUPAC Name ethyl 1-methyl-4-[(4-methylphenyl)methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C18H20N4O2/c1-4-24-18(23)15-10-20-17-14(11-21-22(17)3)16(15)19-9-13-7-5-12(2)6-8-13/h5-8,10-11H,4,9H2,1-3H3,(H,19,20)
Standard InChI Key PTPHNSWVYBIGEU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1NCC3=CC=C(C=C3)C)C=NN2C

Introduction

Structural and Nomenclature Analysis

The systematic name ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate delineates its molecular architecture:

  • Pyrazolo[3,4-b]pyridine core: A fused heterocycle where the pyrazole ring (positions 1–3) shares atoms 3a and 7a with the pyridine ring (positions 4–7) .

  • Substituents:

    • 1-Methyl group: Enhances metabolic stability by reducing oxidative deamination.

    • 4-[(4-Methylbenzyl)amino] group: Introduces steric bulk and potential hydrogen-bonding interactions, influencing receptor binding.

    • 5-Ethoxycarbonyl group: Modulates electronic properties and solubility via its polar ester moiety.

The compound’s planar structure and electron-deficient pyridine ring suggest π-π stacking interactions, while the ester and amino groups confer amphiphilic character .

Synthetic Methodologies for Pyrazolo[3,4-b]Pyridine Derivatives

While no direct synthesis of this compound is documented, established protocols for analogous systems provide a roadmap for its preparation.

Japp–Klingemann Reaction and SNAr Displacement

The synthesis of pyrazolo[3,4-b]pyridines often begins with 2-chloro-3-nitropyridines, which undergo nucleophilic aromatic substitution (SNAr) with hydrazones. For example, 2-chloro-3-nitropyridine reacts with ethyl acetoacetate-derived hydrazones under basic conditions to form pyrazolo[3,4-b]pyridines . Applying this to the target compound:

  • SNAr with 4-[(4-methylbenzyl)amino] nucleophile: 2-Chloro-3-nitropyridine could react with 4-[(4-methylbenzyl)amino]methyl acetoacetate hydrazone in the presence of a mild base (e.g., DABCO) to install the 4-amino substituent.

  • One-pot cyclization: Subsequent heating in acetonitrile with pyridine facilitates pyrazole ring closure and nitro group displacement, yielding the fused bicyclic core .

Key challenges include controlling regioselectivity during hydrazone formation and avoiding acetyl group migration, a side reaction observed in related systems .

Multi-Component Bicyclization Strategies

Four-component reactions involving aldehydes, amines, β-ketoesters, and nitriles offer a divergent route. For instance, cyclocondensation of 2-cyanobenzaldehyde, aniline, dimedone, and ethyl acetoacetate under Brønsted acid catalysis generates tricyclic pyrazolo[3,4-b]pyridines . Adapting this method:

  • Replace aniline with 4-methylbenzylamine to introduce the (4-methylbenzyl)amino group.

  • Use ethyl 3-oxobutanoate as the β-ketoester to position the ethyl ester at C5.

This approach could streamline the synthesis but may require optimization to suppress competing pathways, such as pyrroloquinolone formation .

Spectroscopic and Physicochemical Properties

Though experimental data for the target compound are unavailable, extrapolations from analogs suggest:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR:

    • Aromatic protons (pyridine/pyrazole): δ 7.1–8.2 ppm (multiplet).

    • N-CH3: δ 2.1–2.3 ppm (singlet).

    • OCH2CH3: δ 4.3–4.5 ppm (quartet) and δ 1.3–1.4 ppm (triplet).

    • (4-Methylbenzyl)amino NH: δ 5.0–5.2 ppm (broad singlet, exchangeable) .

  • 13C NMR:

    • Ester carbonyl: δ 165–170 ppm.

    • Pyridine C5: δ 150–155 ppm (deshielded due to ester conjugation) .

Infrared (IR) Spectroscopy

  • Ester C=O stretch: 1700–1725 cm⁻¹.

  • N-H bend (amine): 1550–1600 cm⁻¹.

  • Aromatic C=C: 1450–1600 cm⁻¹ .

Solubility and LogP

The ethyl ester enhances lipophilicity (predicted LogP ≈ 3.2), suggesting poor aqueous solubility but favorable membrane permeability. The (4-methylbenzyl)amino group may improve solubility in polar aprotic solvents (e.g., DMSO).

Challenges and Future Directions

  • Stereochemical control: The (4-methylbenzyl)amino group’s configuration (R/S) may influence bioactivity, necessitating asymmetric synthesis.

  • Metabolic stability: Ester hydrolysis in vivo could generate the carboxylic acid, altering pharmacokinetics. Prodrug strategies may mitigate this.

  • SAR studies: Systematic variation of the 4-amino and 5-ester substituents could optimize target affinity and selectivity.

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